3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions.
Fluorination and sulfonyloxylation: These steps can be carried out using fluorinating agents and sulfonyl chlorides under controlled conditions.
Final coupling: The benzoyl group can be introduced through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions might target the cyano group or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated benzoyl moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate.
Biology and Medicine
Industry
In industry, such compounds might be explored for use in materials science, such as the development of new polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action for compounds like 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine typically involves interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxopyridine
- 3-Cyano-5-(5-chloro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
Uniqueness
The unique combination of functional groups in 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, particularly the fluorosulfonyloxy group, might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYREOVBKHZAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.